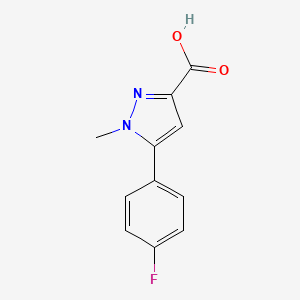

5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Übersicht

Beschreibung

5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 4-fluorophenyl group and a carboxylic acid functional group attached to the pyrazole ring. The fluorine atom in the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the 4-fluorophenyl group: This step involves the use of a fluorinated benzene derivative, such as 4-fluorobenzaldehyde, which reacts with the pyrazole intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Electrophilic aromatic substitution: The fluorophenyl group can participate in reactions such as nitration, sulfonation, and halogenation.

Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Common Reagents and Conditions

Electrophilic aromatic substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the fluorine atom.

Oxidation and reduction: Reducing agents like lithium aluminum hydride can be used for reduction, while oxidizing agents like potassium permanganate can be used for oxidation.

Major Products Formed

Nitration: 5-(4-Nitro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Sulfonation: 5-(4-Sulfonyl-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Halogenation: 5-(4-Halo-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Wissenschaftliche Forschungsanwendungen

5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(4-Chloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

- 5-(4-Bromo-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

- 5-(4-Methyl-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Uniqueness

The presence of the fluorine atom in 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound in research and development.

Biologische Aktivität

5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 6484191) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by research findings and data tables.

Pyrazole derivatives have garnered attention for their therapeutic potential, particularly in oncology and inflammation. The presence of the fluorophenyl group in this compound enhances its biological activity through improved pharmacokinetics and bioavailability.

2. Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole precursors. The incorporation of the fluorophenyl moiety is crucial for enhancing the compound's biological profile.

3.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound:

- Cell Viability : In vitro studies demonstrate that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Induction of apoptosis via caspase activation |

| HepG2 | 15 | Inhibition of topoisomerase II |

3.2 Anti-inflammatory Activity

The compound also shows promising anti-inflammatory effects, which are critical for treating conditions like arthritis:

- COX Inhibition : It has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory pathways.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | 0.05 | 0.01 | 5 |

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including the target compound, and evaluated their anticancer activities. The results indicated that compounds with fluorinated aryl groups exhibited enhanced potency against breast cancer cells due to their ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

A study focusing on the anti-inflammatory properties of pyrazole derivatives demonstrated that treatment with this compound significantly reduced edema in animal models, showcasing its potential as a non-steroidal anti-inflammatory drug (NSAID) .

5. Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Enzyme Inhibition : Competitive inhibition of COX enzymes disrupts prostaglandin synthesis, reducing inflammation.

6. Conclusion

This compound represents a promising candidate for further development as an anticancer and anti-inflammatory agent. Its efficacy across various biological targets underscores the importance of continued research into pyrazole derivatives for therapeutic applications.

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-14-10(6-9(13-14)11(15)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPKQFCBBUCKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601196282 | |

| Record name | 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601196282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957514-16-8 | |

| Record name | 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957514-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601196282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.